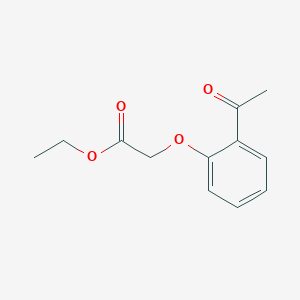

Ethyl 2-(2-acetylphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-acetylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-7-5-4-6-10(11)9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGZNLVUZCFMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 2-(2-acetylphenoxy)acetate

The synthesis of this compound is most commonly achieved through a direct etherification reaction, which is a reliable and widely used method. An alternative, though more circuitous, route involves a two-step sequence of etherification followed by esterification.

Etherification and Esterification Reaction Pathways

The principal synthetic pathway is a Williamson ether synthesis. This method involves the reaction of 2-hydroxyacetophenone (B1195853) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). In this reaction, the phenolic hydroxyl group of 2-hydroxyacetophenone is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion to form the desired ether linkage. This one-step process is generally efficient for producing aryl ethers.

A similar etherification strategy is employed in the synthesis of related phenoxyacetate (B1228835) compounds. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate in the presence of a base. mdpi.com Likewise, the formation of other complex heterocyclic molecules often utilizes the reaction of a nucleophile with ethyl chloroacetate to introduce the ethyl acetate (B1210297) moiety. nih.gov

An alternative, two-step route involves first synthesizing the intermediate carboxylic acid, (2-acetylphenoxy)acetic acid. This is achieved by reacting 2-hydroxyacetophenone with a haloacetic acid (e.g., chloroacetic acid) under basic conditions. The resulting (2-acetylphenoxy)acetic acid is then subjected to a Fischer esterification reaction with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product, this compound. untirta.ac.idijates.com While feasible, this multi-step approach is less direct than the Williamson ether synthesis.

Multi-step Synthetic Sequences and Reagent Selection

The most direct synthesis of this compound is a one-pot reaction. The selection of reagents is critical for the success of this synthesis.

Starting Materials : The primary starting material is 2-hydroxyacetophenone, which provides the core phenyl ring with the acetyl group and the phenolic oxygen. nih.gov

Alkylating Agent : Ethyl bromoacetate or ethyl chloroacetate serves as the source for the ethyl acetate group that is attached to the phenolic oxygen. mdpi.com Ethyl bromoacetate is generally more reactive than ethyl chloroacetate.

Base : A non-nucleophilic base is required to deprotonate the phenol (B47542) without interfering with the alkylating agent. Anhydrous potassium carbonate is a common and effective choice for this purpose, as it is inexpensive and easily removed from the reaction mixture by filtration. mdpi.comnih.gov

Solvent : The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile. These solvents are capable of dissolving the reactants and the intermediate phenoxide salt, facilitating the reaction. mdpi.comnih.gov

The synthesis proceeds by mixing 2-hydroxyacetophenone with the base in the chosen solvent, followed by the addition of the ethyl haloacetate. The mixture is then heated to drive the reaction to completion.

Optimized Reaction Conditions and Process Development Studies

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Optimization of these parameters is crucial for both laboratory-scale synthesis and industrial production.

Temperature, Solvent, and Catalyst Effects on Yield and Purity

The optimization of reaction parameters is key to maximizing product yield and purity. Based on analogous syntheses, the following conditions are typically employed. mdpi.comnih.gov

Temperature : The etherification reaction is often conducted at an elevated temperature to ensure a sufficient reaction rate. Typically, this involves heating the reaction mixture to the reflux temperature of the solvent used, which can range from ~56°C for acetone to ~153°C for DMF. mdpi.comnih.gov The reaction time is also a factor, with syntheses often running for several hours (e.g., 5 to 8 hours) to ensure complete conversion. mdpi.comnih.gov

Solvent : The choice of solvent plays a significant role. Polar aprotic solvents are preferred. Acetone is a common choice due to its moderate boiling point and ability to dissolve the reactants. mdpi.com DMF can also be used and may lead to faster reaction rates due to its higher boiling point, though it is more difficult to remove during product work-up. nih.gov

Catalyst : In the context of the Williamson ether synthesis, the base (e.g., potassium carbonate) acts as a reagent rather than a catalyst. However, in cases where a less reactive alkylating agent like ethyl chloroacetate is used, a catalytic amount of an iodide salt, such as potassium iodide, may be added. The iodide ion can displace the chloride in-situ to form the more reactive ethyl iodoacetate, a process known as the Finkelstein reaction, thereby accelerating the rate of etherification. mdpi.com For the alternative esterification route, a strong acid catalyst like sulfuric acid is essential to protonate the carboxylic acid and facilitate the nucleophilic attack by ethanol. ijates.com

| Parameter | Condition | Rationale | Analogous Synthesis Reference |

| Starting Material | 2-Hydroxyacetophenone | Provides the core aromatic structure. | nih.gov |

| Reagent | Ethyl Bromoacetate | Alkylating agent to add the ethyl acetate group. | mdpi.com |

| Base | Anhydrous K₂CO₃ | Deprotonates the phenolic hydroxyl group. | mdpi.comnih.gov |

| Solvent | Acetone or DMF | Polar aprotic solvent to facilitate the Sₙ2 reaction. | mdpi.comnih.gov |

| Temperature | Reflux | Increases reaction rate to ensure completion. | mdpi.comnih.gov |

| Catalyst (optional) | Potassium Iodide | Facilitates reaction when using ethyl chloroacetate. | mdpi.com |

Scalability and Industrial Synthesis Considerations

For the large-scale or industrial production of this compound, the direct etherification route is generally preferred due to its efficiency and atom economy. Key considerations for scaling up this process include:

Reagent Cost and Availability : The primary reactants—2-hydroxyacetophenone, ethyl chloroacetate or bromoacetate, and potassium carbonate—are readily available bulk chemicals, making the process economically viable.

Process Safety : The use of flammable solvents like acetone necessitates appropriate industrial safety measures, including explosion-proof equipment and proper ventilation. The reaction can be exothermic, requiring controlled addition of reagents and efficient heat management to prevent thermal runaways.

Work-up and Purification : On an industrial scale, the work-up procedure would be optimized for efficiency. This typically involves filtering the reaction mixture to remove inorganic salts (potassium carbonate and the resulting potassium halide). The filtrate is then subjected to an aqueous wash to remove any remaining salts or DMF, followed by separation of the organic layer. The final purification of the crude product is typically achieved by vacuum distillation to obtain this compound of high purity.

Waste Management : The process generates inorganic salt waste (e.g., KBr or KCl) and potentially aqueous waste from the washing steps. Environmentally sound disposal or recycling of these waste streams is an important consideration in industrial synthesis.

Advanced Synthetic Strategies

While the Williamson ether synthesis is a robust and established method, more advanced strategies can offer improvements in terms of reaction time, efficiency, and environmental impact.

One such strategy is the use of Microwave-Assisted Synthesis . Microwave irradiation can dramatically accelerate the rate of organic reactions by efficiently heating the polar reactants and solvents. In a synthesis of related oxazoline (B21484) derivatives, microwave heating at 130°C reduced the reaction time to just 20 minutes, achieving good yields. nih.gov Applying this technique to the synthesis of this compound could significantly reduce energy consumption and increase throughput compared to conventional heating methods.

Another advanced approach is the implementation of Phase-Transfer Catalysis (PTC) . This technique is particularly useful for reactions involving an ionic reagent (like a phenoxide) and an organic substrate that are soluble in different, immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase where it can react with the ethyl haloacetate. This can eliminate the need for expensive, anhydrous polar aprotic solvents, allowing the reaction to be run in a cheaper and more environmentally friendly biphasic system (e.g., toluene (B28343) and aqueous sodium hydroxide).

For large-scale industrial production, transitioning from a batch process to a Continuous Flow Chemistry setup represents a significant advancement. In a flow reactor, reactants are continuously pumped and mixed, and the reaction occurs within a heated coil or channel. This approach offers superior control over reaction parameters like temperature and residence time, enhances safety by minimizing the volume of hazardous materials at any given moment, and can lead to higher consistency and productivity.

Catalytic Approaches in this compound Synthesis

The primary synthesis of this compound is a variation of the Williamson ether synthesis. This involves a bimolecular nucleophilic substitution (SN2) reaction between the phenoxide ion of 2-hydroxyacetophenone (also known as 2-acetylphenol) and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.

The reaction is typically performed by refluxing the reactants in the presence of a base, such as anhydrous potassium carbonate, in a dry polar aprotic solvent like acetone. The base is essential for deprotonating the phenolic hydroxyl group of 2-hydroxyacetophenone, thereby generating the nucleophilic phenoxide. While the base is used in stoichiometric amounts, the reaction can be accelerated through the use of catalytic quantities of a phase-transfer catalyst. For instance, in the synthesis of analogous phenoxy acetates, potassium iodide is sometimes added as a catalyst to facilitate the reaction, particularly when using ethyl chloroacetate, by promoting an in-situ Finkelstein reaction to generate the more reactive iodoacetate intermediate. mdpi.com

A general synthetic scheme is presented below:

Table 1: General Synthesis of this compound| Reactant 1 | Reactant 2 | Base/Solvent | Catalyst (Optional) | Product | Typical Yield |

|---|

Advanced methods, such as one-pot tandem reactions reported for structurally related compounds, could potentially be adapted. google.com Such an approach would involve combining multiple synthetic steps in a single reactor to improve efficiency and reduce waste. google.com

Regioselective and Stereoselective Synthetic Investigations

The standard synthesis of this compound is inherently regioselective. The term "regioselective" refers to a reaction that favors bond formation at one particular position over other possible positions. In this case, the starting material, 2-hydroxyacetophenone, has a defined substitution pattern on the benzene (B151609) ring. The reaction occurs exclusively at the phenolic oxygen, leading to the formation of the ether linkage at the C2 position of the acetyl-substituted ring. The substitution does not occur at any of the aromatic carbons.

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a factor in the direct synthesis of this compound. The reaction does not create any new chiral centers, and the starting materials themselves are achiral. Therefore, the product is formed as a single, achiral molecule.

However, the specific regio-isomer (ortho-acetyl group) is crucial as it dictates the compound's subsequent chemical behavior, particularly in cyclization reactions. The ortho positioning of the acetyl group relative to the ether linkage enables specific intramolecular cyclization pathways that would be impossible for its meta- or para-isomers.

Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is rich, owing to its combination of ketone, ether, and ester functionalities.

Oxidation Reactions

The acetyl group is susceptible to oxidation. Treatment with strong oxidizing agents can convert the methyl ketone into a carboxylic acid functionality. The primary product of such a reaction would be ethyl 2-(2-carboxyphenoxy)acetate.

Table 2: Oxidation of this compound

| Oxidizing Agent | Reactive Site | Product |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Acetyl group | Ethyl 2-(2-carboxyphenoxy)acetate |

Studies on the oxidation of simpler esters like ethyl acetate show that under certain conditions, the ester itself can be oxidized, leading to products like acetic acid. researchgate.netmdpi.com However, for this compound, the acetyl group is generally the more reactive site for oxidation under controlled conditions.

Reduction Reactions

The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol without affecting the ester group. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent allows for chemoselectivity, as stronger reducing agents like lithium aluminum hydride could potentially also reduce the ester group if conditions are not carefully controlled.

Table 3: Reduction of this compound

| Reducing Agent | Reactive Site | Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Acetyl group (ketone) | Ethyl 2-(2-(1-hydroxyethyl)phenoxy)acetate |

This reduction introduces a stereocenter into the molecule, creating a racemic mixture of (R)- and (S)-ethyl 2-(2-(1-hydroxyethyl)phenoxy)acetate.

Hydrolysis and Transesterification

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis: Reacting the compound with water in the presence of a strong acid catalyst (e.g., H₂SO₄) yields 2-(2-acetylphenoxy)acetic acid and ethanol.

Base-mediated hydrolysis (Saponification): Treatment with a base like sodium hydroxide (B78521) (NaOH) first produces sodium 2-(2-acetylphenoxy)acetate and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Transesterification is also a possible transformation. By heating this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group of the ester can be exchanged for the alkyl group of the new alcohol. For example, reaction with methanol (B129727) would yield Mthis compound.

Cyclization Reactions and Annulation Pathways

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization. The ortho positioning of the acetyl and phenoxyacetate moieties is key to this reactivity. When treated with a strong base, such as sodium ethoxide in toluene, the α-carbon of the acetyl group is deprotonated to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group. The subsequent elimination of an ethoxide ion results in the formation of a five-membered heterocyclic ring.

This specific annulation (ring-forming) pathway leads to the synthesis of a substituted benzofuran (B130515). The structural features of the starting material specifically direct the cyclization towards this benzofuran product rather than larger ring systems like benzoxepins.

Table 4: Intramolecular Cyclization of this compound

| Reagent/Conditions | Reaction Type | Product |

|---|

This reaction highlights the utility of this compound as a building block for constructing more complex heterocyclic systems.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 2-(2-acetylphenoxy)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning every proton and carbon atom in the molecule.

Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the protons of the ethyl ester, and the methyl protons of the acetyl group.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing a count of the non-equivalent carbon atoms in the molecule. libretexts.org Given the molecule's structure, twelve distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are highly indicative of the carbon's functionalization (e.g., carbonyl, aromatic, aliphatic). libretexts.org

Spectral data reported for this compound provides key chemical shift values. A detailed, assigned spectrum is crucial for full characterization. Based on known chemical shift ranges and data from analogous compounds, a more complete assignment can be predicted.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Reported Chemical Shift (CDCl₃, ppm) | Multiplicity |

|---|---|---|---|

| Acetyl (CH₃) | 2.5 - 2.7 | 2.72 | Singlet (s) |

| Ethyl (CH₃) | 1.2 - 1.4 | - | Triplet (t) |

| Ethyl (CH₂) | 4.1 - 4.3 | - | Quartet (q) |

| Methylene (O-CH₂) | 4.6 - 4.8 | 4.72 | Singlet (s) |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reported Chemical Shift (ppm) |

|---|---|---|

| Acetyl (CH₃) | 29 - 32 | - |

| Ethyl (CH₃) | 13 - 15 | - |

| Ethyl (CH₂) | 60 - 62 | - |

| Methylene (O-CH₂) | 65 - 68 | - |

| Aromatic (Ar-C) | 112 - 155 | - |

| Ester (C=O) | 167 - 169 | 168.1 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are necessary to resolve complex spin systems and definitively establish through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a COSY spectrum would be invaluable for:

Confirming the coupling between the quartet and triplet signals of the ethyl group.

Assigning the connectivity between adjacent protons within the substituted benzene (B151609) ring, helping to differentiate the individual aromatic signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close to each other in three-dimensional space, regardless of whether they are bonded. huji.ac.il The strength of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. huji.ac.il For this molecule, NOESY is critical for:

Establishing the ortho substitution pattern by observing a correlation between the protons of the acetyl methyl group (H₃C-C=O) and the nearest aromatic proton.

Confirming the spatial proximity between the ethereal methylene protons (-O-CH₂-CO) and the aromatic proton at the C6 position of the phenyl ring.

While specific COSY and NOESY spectra for this compound are not widely published, these techniques are standard for the structural confirmation of such molecules. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

IR and UV-Vis spectroscopy provide complementary information about the molecule's functional groups and electronic system.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. docbrown.info The IR spectrum of this compound is expected to show strong, distinct absorption bands for the two carbonyl groups. The C=O stretching vibration of the ester and the ketone will appear in the region of 1680-1760 cm⁻¹. docbrown.infowalisongo.ac.id Other key absorptions would include C-H stretches for the aromatic and aliphatic portions and C-O stretching vibrations for the ether and ester linkages.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Ester C=O | Stretch | 1735 - 1750 docbrown.info |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum arises from electronic transitions, primarily π→π* and n→π* transitions. masterorganicchemistry.com The aromatic ring, in conjugation with the acetyl group's carbonyl, constitutes the principal chromophore. One would expect to observe intense π→π* transitions at shorter wavelengths and a less intense n→π* transition for the carbonyl group at a longer wavelength. masterorganicchemistry.com The presence of the ether and ester groups may cause slight shifts in the absorption maxima.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For this compound (Molecular Weight: 222.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 222.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. chemguide.co.uk Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₂H₁₄O₄]⁺˙ (Molecular Ion) | Electron Ionization |

| 177 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 149 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |

| 121 | [HOC₆H₄C=O]⁺ | Cleavage of the ether bond with H-transfer |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state.

To perform SC-XRD, a suitable single crystal of the compound must first be grown. The analysis of the diffraction pattern yields a three-dimensional electron density map from which the atomic positions can be determined with high precision. While no published crystal structure for this compound is currently available, studies on analogous compounds like ethyl 2-(2-bromophenoxy)acetate have been successful. researchgate.net A successful SC-XRD study on the title compound would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity and conformation of the molecule. For instance, it would reveal the dihedral angle between the plane of the phenyl ring and the plane of the ester group.

Details of the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that dictate the crystal packing in the solid state. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonds play a critical role in determining the molecular conformation and crystal packing of a compound. In this compound, the potential for hydrogen bonding is primarily through weak C—H···O interactions.

Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound would likely be linked by a network of weak intermolecular C—H···O hydrogen bonds. These interactions would involve hydrogen atoms from the aromatic ring or the ethyl group interacting with oxygen atoms of the ester or ketone functionalities on adjacent molecules. For example, studies on the related compound, ethyl 2-(2-bromophenoxy)acetate, have shown that C—H···O bonds can form infinite chains, dictating the packing of molecules in the crystal lattice. These types of bonds are crucial for the stability of the crystalline structure.

Table 2: Representative Hydrogen Bond Data from an Analogous Compound, Ethyl 2-(2-bromophenoxy)acetate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(9)—H(9A)···O(8) | 0.97 | 2.45 | 3.361(7) | 151 |

| C(9)—H(9B)···O(11) | 0.97 | 2.52 | 3.454(10) | 168 |

Source: Derived from studies on ethyl 2-(2-bromophenoxy)acetate. This table is illustrative of the type of data obtained for such compounds.

Supramolecular Assembly and Packing Motifs (e.g., Hirshfeld Surface Analysis)

The study of supramolecular assembly focuses on how individual molecules organize into a larger, ordered structure in the solid state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern this packing.

The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts. By generating this surface and its corresponding two-dimensional "fingerprint plot," researchers can decode the complex network of forces holding the crystal together.

For this compound, a Hirshfeld analysis would be expected to reveal the following:

H···H Contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the center of the fingerprint plot.

O···H/H···O Contacts: These correspond to the C—H···O hydrogen bonds. They would appear as distinct "wings" on the fingerprint plot. The length of these wings indicates the relative strength and prevalence of the hydrogen bonds.

In similar molecules, such as ethyl 2-(4-aminophenoxy)acetate, Hirshfeld analysis has shown that O···H, H···H, and C···H interactions are the major contributors to the molecular packing. The analysis can also reveal the absence of other potential interactions, like π-π stacking, if the molecular arrangement is not favorable for such an overlap.

Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 43.6 |

| O···H/H···O | 14.9 |

| C···H/H···C | 15.6 |

| N···H/H···N | 11.2 |

| Other | 14.7 |

Source: Data from a study on a substituted ethyl acetate derivative. This table is for illustrative purposes to show the typical output of a Hirshfeld surface analysis.

The shape index and curvedness maps derived from the Hirshfeld surface provide further insights into the packing motifs, such as identifying flat regions of the molecule that might be involved in stacking interactions.

Development and Biological Evaluation of Derivatives and Analogues

Design Principles for Novel Ethyl 2-(2-acetylphenoxy)acetate Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, aiming to enhance biological activity and selectivity. A key strategy involves the application of Structure-Activity Relationship (SAR) principles, which correlate the structural features of a molecule with its biological effects. collaborativedrug.com This allows for the prediction of a new compound's activity based on its molecular structure. collaborativedrug.com

For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical target for anti-inflammatory drugs, researchers have focused on integrating specific chemical motifs. nih.govnih.gov These include hydrophobic di-aryl groups, carboxylic moieties, and hydrogen bond spacers, which are known to interact favorably with the COX-2 active site. nih.govnih.gov The strategic inclusion of substituents, such as a bromine atom at position 4 of a phenoxy ring, has been shown to heighten the inhibitory activity of phenoxyacetic acid derivatives against COX-2. nih.govnih.gov

Another design approach involves the synthesis of hybrid molecules that combine the this compound framework with other pharmacologically active structures. This can lead to compounds with novel or enhanced therapeutic properties. The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic profiles compared to the parent compound.

Synthesis of Structure-Activity Relationship (SAR) Libraries

The synthesis of Structure-Activity Relationship (SAR) libraries is a systematic process to explore the impact of structural modifications on biological activity. nih.gov For derivatives of this compound, this involves creating a series of related compounds where specific parts of the molecule are systematically varied. nih.gov

A common synthetic route starts with the alkylation of a substituted phenol (B47542), such as 4-nitrophenol (B140041), with ethyl bromoacetate (B1195939). researchgate.netmdpi.com This is followed by further chemical transformations to introduce diverse functional groups. For example, aldehydes can be treated with ethyl bromoacetate to yield ethyl phenoxyacetate (B1228835) derivatives. nih.govnih.gov Subsequent hydrolysis of the ester group can form phenoxyacetic acid derivatives, which can then be reacted with various hydrazides to produce a library of target compounds. nih.govnih.gov

Another approach involves the three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates to create novel ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate (B1210297) derivatives. rawdatalibrary.net The synthesis of benzoxazole (B165842) derivatives has been achieved through the oxidative coupling of a substituted benzaldehyde (B42025) with a methyl ester of 3-amino-4-hydroxyphenylacetates. core.ac.uk These synthetic strategies allow for the creation of a diverse set of molecules for biological screening. nih.gov

In Vitro Biological Activity Screening

In vitro biological activity screening is a crucial step in drug discovery, allowing for the rapid evaluation of a large number of compounds for their therapeutic potential. Derivatives of this compound have been subjected to a variety of in vitro assays to determine their biological effects.

Derivatives of this compound have shown promise as antimicrobial agents. Studies have demonstrated that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Some have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The ethyl acetate fraction of various plant extracts has also shown significant antifungal activity against a range of fungi. journalmrji.comjddtonline.inforesearchgate.net For example, the ethyl acetate extract of Mitracarpus villosus showed good antifungal activity against clinical isolates of Candida albicans, Candida krusei, Trichophyton mentagrophytes, Trichophyton verrucosum, Aspergillus fumigatus, and Aspergillus niger. journalmrji.com Similarly, the ethyl acetate fraction of Punica granatum exhibited antifungal effects against Candida species, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL. nih.gov

Table 1: Antifungal Activity of Ethyl Acetate Fractions against Various Fungi

| Fungal Species | Plant Source of Ethyl Acetate Extract | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Candida spp. | Punica granatum | 31.25 - 250 | nih.gov |

| Candida albicans | Mitracarpus villosus | 250 - 4000 | journalmrji.com |

| Candida krusei | Mitracarpus villosus | 250 - 4000 | journalmrji.com |

| Trichophyton mentagrophytes | Mitracarpus villosus | 250 - 4000 | journalmrji.com |

| Trichophyton verrucosum | Mitracarpus villosus | 250 - 4000 | journalmrji.com |

| Aspergillus fumigatus | Mitracarpus villosus | 250 - 4000 | journalmrji.com |

| Aspergillus niger | Mitracarpus villosus | 250 - 4000 | journalmrji.com |

| Sclerotinia sclerotiorum | Capsicum chinense | >50% inhibition at 100 µL | scielo.br |

| Rhizopus stolonifer | Capsicum chinense | >50% inhibition at 100 µL | scielo.br |

| Colletotrichum gloeosporioides | Capsicum chinense | >50% inhibition at 100 µL | scielo.br |

Derivatives of this compound have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. jonuns.com For instance, certain phenoxyacetic acid derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme upregulated during inflammation. nih.govnih.gov Some of these compounds exhibited significant COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM. nih.govnih.gov The anti-inflammatory effects have been observed both in vitro, through the inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) production, and in vivo in animal models of edema. nih.govresearchgate.net

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives and Related Compounds

| Compound/Extract | Target | IC50 Value (µM) | Reference |

| Phenoxyacetic acid derivatives (5d-f, 7b, 10c-f) | COX-2 | 0.06 - 0.09 | nih.govnih.gov |

| Ethyl acetate extract of Garcinia tetranda | Cyclooxygenase | 2.02 | jonuns.com |

| LASSBio-448 | PDE4A | 0.7 | mdpi.com |

| LASSBio-448 | PDE4B | 1.4 | mdpi.com |

| LASSBio-448 | PDE4C | 1.1 | mdpi.com |

| LASSBio-448 | PDE4D | 4.7 | mdpi.com |

The anticancer potential of this compound derivatives has been a significant area of research. core.ac.uk In vitro studies have evaluated the cytotoxicity of these compounds against various cancer cell lines. rawdatalibrary.netnih.gov For example, novel ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate derivatives have shown significant cytotoxicity against human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines. rawdatalibrary.net One particular derivative displayed IC50 values of 0.88 µM for HepG2 and 0.80 µM for MCF-7 cells. rawdatalibrary.net Similarly, phenoxy acetamide (B32628) derivatives have shown promising cytotoxic activity against HepG2 cells, with one compound having an IC50 value of 1.43 µM. mdpi.com Other studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also revealed antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with IC50 values ranging from 23.2 to 95.9 µM. nih.gov

Table 3: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ethyl (Z)-2-((Z)-2-((3,4-dichlorophenyl)imino)-3-(3-(4-methylpiperazin-1-yl)propyl)-4-oxothiazolidin-5-ylidene)-acetate (4r) | HepG2 | 0.88 | rawdatalibrary.net |

| Ethyl (Z)-2-((Z)-2-((3,4-dichlorophenyl)imino)-3-(3-(4-methylpiperazin-1-yl)propyl)-4-oxothiazolidin-5-ylidene)-acetate (4r) | MCF-7 | 0.80 | rawdatalibrary.net |

| Phenoxy acetamide derivative (Compound I) | HepG2 | 1.43 | mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7, HepG-2 | 23.2 - 95.9 | nih.gov |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) | MCF-7 | Promising | core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) | MCF-7 | Promising | core.ac.uk |

Derivatives of this compound have been evaluated for their ability to inhibit various enzymes implicated in disease processes.

Tyrosinase: Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been synthesized and tested for their tyrosinase inhibitory activity, which is relevant for hyperpigmentation disorders. nih.gov One derivative, in particular, showed excellent activity with an IC50 of 0.0089 µM, significantly more potent than the standard kojic acid (IC50 = 16.69 µM). nih.gov

Cyclooxygenase (COX): As mentioned previously, phenoxyacetic acid derivatives have been designed as selective COX-2 inhibitors for their anti-inflammatory effects. nih.govnih.govnih.gov The strategic placement of substituents on the phenoxy ring has been shown to be crucial for potent and selective inhibition. nih.govnih.govnih.gov

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can lead to anti-inflammatory effects. nih.govmdpi.com Several classes of compounds, including some structurally related to this compound derivatives, have been investigated as PDE4 inhibitors for the treatment of respiratory diseases like asthma and COPD. mdpi.comnih.govfrontiersin.org For example, LASSBio-448, a benzodioxole-based derivative, inhibits all four PDE4 isoforms with IC50 values in the micromolar range. mdpi.com

Table 4: Enzyme Inhibitory Activity of this compound Derivatives and Related Compounds

| Enzyme | Compound/Derivative | IC50 Value (µM) | Reference |

| Tyrosinase | Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | 0.0089 | nih.gov |

| Tyrosinase | Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | 8.26 | nih.gov |

| COX-2 | Phenoxyacetic acid derivatives (5d–f, 7b, and 10c–f) | 0.06–0.09 | nih.gov |

| PDE4A | LASSBio-448 | 0.7 | mdpi.com |

| PDE4B | LASSBio-448 | 1.4 | mdpi.com |

| PDE4C | LASSBio-448 | 1.1 | mdpi.com |

| PDE4D | LASSBio-448 | 4.7 | mdpi.com |

| PDE4 | HFP034 | 4.2 | nih.gov |

Other Pharmacological Activities (e.g., Antiviral, Anti-ulcer, Dopamine (B1211576) Receptor Ligand Modulation)

Research into the derivatives of phenoxyacetic acids, the class to which this compound belongs, has explored various therapeutic areas beyond their primary applications. A notable area of investigation is the development of compounds with anti-inflammatory properties that lack the common side effect of gastric ulceration.

In a study focused on creating selective COX-2 inhibitors from phenoxy acetic acid derivatives, certain compounds demonstrated significant anti-inflammatory effects without inducing stomach ulcers. mdpi.com This is a crucial finding, as traditional non-steroidal anti-inflammatory drugs (NSAIDs) are often associated with gastrointestinal adverse effects. The development of derivatives that are effective anti-inflammatory agents while being non-ulcerogenic represents a significant therapeutic advancement. For instance, compounds 5f and 7b from this research series were highlighted for their potent anti-inflammatory action coupled with a lack of ulcer-causing activity. mdpi.com

While the user's query included interest in antiviral and dopamine receptor ligand modulation, specific studies detailing these activities for direct derivatives of this compound were not prominently identified in the reviewed literature. The research focus for this chemical family appears more directed towards anti-inflammatory and anti-cancer applications. mdpi.commdpi.com

In Vivo Efficacy Studies of Optimized Derivatives

Following promising in vitro results, optimized derivatives of phenoxyacetic acids have been advanced to in vivo studies to assess their efficacy and biological effects in living organisms. These studies provide critical information on how the compounds behave within a complex biological system.

A significant in vivo study evaluated new phenoxy acetic acid derivatives for their anti-inflammatory and pain-relieving effects. mdpi.com The research utilized a carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity. In this model, injection of carrageenan typically causes a significant increase in paw swelling. mdpi.com The study found that rats treated with specific derivatives showed a marked reduction in both paw thickness and weight gain compared to the untreated group. mdpi.com

Notably, compounds 5f and 7b demonstrated potent in vivo anti-inflammatory activity. mdpi.com Their efficacy was further supported by their ability to significantly lower the levels of pro-inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2). mdpi.com

| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

| 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 |

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.com

In another line of research, the in vivo effects of novel phenoxyacetamide derivatives were investigated for their potential as anti-cancer agents. mdpi.com These studies highlight the diverse therapeutic avenues being explored for compounds derived from the phenoxyacetate scaffold.

Mechanistic Insights into Biological Action and Ligand Target Interactions

Molecular Target Identification and Validation Strategies

The initial step in understanding a compound's biological action involves identifying its molecular targets, such as specific proteins, enzymes, or receptors. This is typically achieved through a variety of experimental techniques, including affinity chromatography, activity-based protein profiling, and cellular thermal shift assays (CETSA). For phenoxyacetate (B1228835) derivatives, research has often focused on enzymes involved in inflammation or metabolic pathways. Once a potential target is identified, it is validated using methods like genetic knockdown (e.g., siRNA or CRISPR-Cas9) or by assessing the biological effect of the compound in cell-based or in vivo models where the target's function is well-understood. No specific molecular targets for Ethyl 2-(2-acetylphenoxy)acetate have been identified in the available literature.

Computational Modeling of Ligand-Biomolecule Interactions

Computational methods are essential for predicting how a ligand like this compound might interact with potential biological targets. These in silico approaches provide insights that can guide further experimental work.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For analogous compounds, such as other phenoxyacetate derivatives, docking studies have been performed to predict binding modes within the active sites of enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and various cholinesterases. These studies calculate a binding energy score, which suggests the strength of the interaction. However, no molecular docking studies specifically modeling the interaction of this compound with any biological target have been published.

Binding Site Analysis and Interaction Fingerprints

Following a docking simulation, the binding site is analyzed to understand the specific molecular interactions that stabilize the ligand-target complex. This includes identifying key amino acid residues and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For structurally related compounds like ethyl 2-(2-bromophenoxy)acetate, crystal structure analysis has revealed intermolecular C-H···O hydrogen bonds that are crucial for crystal packing. Hirshfeld surface analysis and 2D fingerprint plots are also used to visualize and quantify these intermolecular contacts. Such detailed binding and interaction analyses for this compound are not available.

Mechanistic Pathways of Enzyme Inhibition and Modulation

Should a molecular target be identified as an enzyme, further studies would elucidate the mechanism of inhibition or modulation. Enzyme kinetic studies are performed to determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For some chalcone (B49325) derivatives with a phenoxyacetate moiety, research has determined inhibition constants (K_i) and IC50 values against enzymes like glutathione (B108866) S-transferase (GST) and acetylcholinesterase (AChE). This type of mechanistic data, which is crucial for understanding a compound's potency and mode of action, is currently absent for this compound.

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine how specific chemical features (functional groups, stereochemistry) affect biological activity. By comparing the activity of analogues—for instance, by modifying the acetyl group on the phenyl ring or changing the ester group—researchers can build a model of the chemical requirements for optimal interaction with a biological target. For other classes of compounds, like 4H-chromene systems, detailed SAR studies have revealed that hydrophobic functional groups and specific substitutions on the aryl ring are critical for potency. No such SAR studies have been conducted for this compound.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of Ethyl 2-(2-acetylphenoxy)acetate typically involves the nucleophilic substitution reaction between 2-acetylphenol and an ethyl haloacetate, often using potassium carbonate in a solvent like dry acetone (B3395972). While effective at a laboratory scale, this method presents challenges for large-scale, sustainable production, including the use of volatile organic solvents and potentially long reaction times. nih.gov

Future research is geared towards developing greener and more efficient synthetic strategies. These include:

Green Solvents: Replacing traditional solvents like acetone and toluene (B28343) with more environmentally benign alternatives such as ethyl acetate (B1210297) is a key goal. rsc.org Ethyl acetate is recognized as a greener solvent, which is crucial for pharmaceutical compliance and reducing environmental impact. rsc.org

Catalytic Systems: Exploring novel catalytic systems can enhance reaction rates and reduce the need for stoichiometric reagents. This could involve phase-transfer catalysts or heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. cnr.it

One-Pot Synthesis: The development of "one-pot" or consecutive reaction protocols, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency. mdpi.comgoogle.com This approach minimizes waste, reduces production cycle times, and simplifies purification processes. mdpi.comgoogle.com For instance, a facile synthesis of a related compound, ethyl-2-(4-aminophenoxy)acetate, was achieved through a selective and consecutive reduction process, highlighting the potential of such methods. mdpi.com

| Method | Starting Materials | Reagents/Conditions | Advantages | Challenges |

| Conventional Synthesis | 2-acetylphenol, Ethyl chloroacetate (B1199739) | Anhydrous K2CO3, Dry Acetone, Reflux | Well-established | Use of volatile solvents, long reaction times |

| "One-Pot" Synthesis | Diethyl adipate, Ethyl chloroacetate | Sodium, Toluene, followed by hydrolysis/esterification | Short production cycle, high yield, reduced waste | May require specific equipment for handling sodium |

| Green Solvent Approach | 2-ethyl-2-oxazoline | Ethyl acetate | Environmentally friendly, improved pharmaceutical compliance | Polymerization context, may need adaptation |

Advanced Computational Approaches for Structure-Based Drug Design and Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding the design of new, more potent compounds. For this compound and its analogs, these methods are invaluable.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, optimized geometry, and spectroscopic properties of molecules. mdpi.comnih.gov Such studies have been performed on related phenoxyacetate (B1228835) derivatives to correlate theoretical data with experimental findings from NMR and FTIR spectroscopy. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, derivatives of phenoxy acetic acid have been studied for their interaction with the COX-2 enzyme. mdpi.com Molecular docking studies can elucidate key binding interactions and help explain the inhibitory activity of these compounds. mdpi.com A study on a chalcone (B49325) derivative of ethyl phenoxyacetate revealed strong binding energies for enzymes like acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov By identifying key physicochemical properties that influence activity, QSAR can guide the design of new derivatives with improved potency and selectivity. nih.gov

| Computational Method | Application | Key Findings/Potential |

| Density Functional Theory (DFT) | Elucidate electronic structure, geometry, and spectral properties. | Supports experimental characterization and understands molecular stability. mdpi.comnih.gov |

| Molecular Docking | Predict binding modes and affinities with biological targets (e.g., COX-2, AChE). | Identifies key interactions for potent enzyme inhibition and guides lead optimization. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Helps in designing new compounds with enhanced therapeutic properties. nih.gov |

| Hirshfeld Surface Analysis | Analyze intermolecular interactions in crystal packing. | Provides insights into the stability and nature of the solid state. mdpi.comresearchgate.net |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural motif of phenoxyacetic acid is present in various bioactive compounds, suggesting a broad potential for therapeutic applications. While research has highlighted its role as a precursor for enzyme inhibitors, the full spectrum of its biological activity remains to be explored.

Initial research indicates that this compound and its derivatives could be valuable as:

Anti-inflammatory Agents: Derivatives of phenoxy acetic acid have shown significant and selective inhibition of the COX-2 enzyme, which is a key target in inflammation. mdpi.com Some compounds exhibited potent anti-inflammatory effects in vivo without the gastric side effects associated with non-selective NSAIDs. mdpi.com

Antimicrobial Agents: Preliminary investigations suggest that the core structure may possess antibacterial properties, making it a candidate for the development of new antimicrobial drugs.

Enzyme Inhibitors: The structure is a versatile scaffold for designing inhibitors for various enzymes. A chalcone derivative of ethyl phenoxyacetate demonstrated inhibitory activity against cholinesterases (AChE and BChE) and glutathione S-transferase (GST), suggesting potential applications in neurodegenerative diseases and cancer therapy. nih.gov

Future research should focus on screening this compound and a library of its derivatives against a wide range of biological targets to uncover novel therapeutic uses.

| Potential Therapeutic Area | Target | Rationale/Supporting Evidence |

| Inflammation | Cyclooxygenase-2 (COX-2) | Phenoxy acetic acid derivatives show selective COX-2 inhibition and in vivo anti-inflammatory effects. mdpi.com |

| Infectious Diseases | Bacterial enzymes/structures | Preliminary studies suggest potential antibacterial properties. |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | A related chalcone derivative showed significant inhibition of these enzymes. nih.gov |

| Cancer | Glutathione S-transferase (GST) | A related chalcone derivative was found to inhibit GST, an enzyme often overexpressed in tumors. nih.gov |

Translational Research for Drug Lead Optimization and Pre-clinical Development

Translational research is the critical process of converting basic scientific discoveries into clinical applications. pa2online.org For a promising lead compound like a derivative of this compound, this involves a series of steps to optimize its properties and evaluate its potential in pre-clinical models.

Key aspects of translational research for this compound family would include:

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion). This is an iterative process guided by computational modeling and in vitro testing.

Biomarker Development: Identifying and validating biomarkers to measure the biological effect of the drug candidate in pre-clinical and eventually clinical settings. pa2online.org For a COX-2 inhibitor, this could involve measuring levels of prostaglandins (B1171923) like PGE2 in relevant tissues or fluids. mdpi.com

In Vivo Efficacy Studies: Testing the optimized lead compounds in animal models of human diseases (e.g., carrageenan-induced paw edema for inflammation) to demonstrate proof of concept and efficacy. mdpi.com

Pre-clinical Safety Assessment: Conducting toxicological studies to evaluate the safety profile of the drug candidate. This includes assessing effects on major organs like the liver and kidneys. mdpi.com

The ultimate goal is to gather sufficient data to support a " go/no-go " decision for advancing the compound into human clinical trials. pa2online.org This requires a multidisciplinary team of chemists, biologists, and pharmacologists working in concert. pa2online.org

Q & A

Q. What established synthetic protocols are used to prepare Ethyl 2-(2-acetylphenoxy)acetate?

this compound is synthesized via nucleophilic substitution between 2-acetylphenol and ethyl chloroacetate. A typical procedure involves refluxing with anhydrous potassium carbonate in dry acetone for 8–12 hours. Reaction completion is monitored via thin-layer chromatography (TLC), followed by extraction with ether and purification through column chromatography or distillation .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments and confirm ester/acetyl group connectivity.

- IR spectroscopy : To detect C=O (ester and acetyl) and aromatic C-H stretches.

- Mass spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peak). Single-crystal X-ray diffraction (using programs like SHELX) provides definitive structural confirmation .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

- Cyclization : With sodium ethoxide in toluene, yielding benzofuran derivatives (e.g., ethyl 3-methyl-2-benzofurancarboxylate) .

- Hydrolysis : Under acidic/basic conditions to produce carboxylic acid derivatives.

- Substitution : Halogen or amino group replacements at reactive positions .

Advanced Questions

Q. How do structural features of this compound influence its cyclization pathways?

The acetyl group at the ortho position directs cyclization toward benzofuran formation rather than benzoxepin derivatives. Unlike phenolic hydroxyl-containing analogs, the absence of a free -OH group prevents larger ring formation. Computational studies (e.g., DFT) can model transition states to rationalize this selectivity .

Q. What experimental strategies address contradictions in reaction yields or product distributions?

Discrepancies arise from varying electronic effects of substituents or reaction conditions. For example:

- Base selection : Sodium ethoxide promotes elimination, while potassium carbonate favors substitution.

- Solvent polarity : Non-polar solvents (e.g., toluene) enhance cyclization efficiency. Systematic optimization via Design of Experiments (DoE) and kinetic profiling resolves such issues .

Q. How can computational tools predict novel reactivity for this compound?

Density Functional Theory (DFT) simulations model reaction intermediates and transition states. Software like Gaussian or ORCA, combined with crystallographic data (e.g., SHELX-refined structures), predicts regioselectivity in reactions like electrophilic substitution or cyclization. Molecular docking studies may further explore interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.